(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

Physicochemical profiling Drug design ADME optimization

(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone (4,4-DFPM, CAS 1442474-22-7) is a bis-piperidine carboxamide building block featuring a gem‑difluoro substitution at the 4‑position of one piperidine ring and an unsubstituted NH on the distal piperidine ring. This dual‑ring architecture provides a vector for modular diversification while the 4,4‑difluoro motif imparts class‑defining physicochemical properties — reduced basicity (ΔpKa ~3.14 vs.

Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
CAS No. 1442474-22-7
Cat. No. B1434966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone
CAS1442474-22-7
Molecular FormulaC11H18F2N2O
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C11H18F2N2O/c12-11(13)3-7-15(8-4-11)10(16)9-1-5-14-6-2-9/h9,14H,1-8H2
InChIKeyRWPZDZKZSTXQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone (4,4-DFPM) CAS 1442474-22-7 — Procurement-Relevant Structural & Physicochemical Baseline


(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone (4,4-DFPM, CAS 1442474-22-7) is a bis-piperidine carboxamide building block featuring a gem‑difluoro substitution at the 4‑position of one piperidine ring and an unsubstituted NH on the distal piperidine ring . This dual‑ring architecture provides a vector for modular diversification while the 4,4‑difluoro motif imparts class‑defining physicochemical properties — reduced basicity (ΔpKa ~3.14 vs. non‑fluorinated piperidine), elevated lipophilicity (ΔLogP ~+0.3–0.5), and distinct conformational behaviour [1][2]. The compound is supplied as a research‑grade intermediate (purity ≥95 %) and serves as a key scaffold in medicinal chemistry campaigns targeting orexin receptors, dopamine D4 receptors, and histamine H3 receptors [3][4].

Why Non‑Fluorinated, Mono‑Fluorinated, or Regioisomeric Piperidine Analogs Cannot Replace (4,4‑Difluoropiperidin‑1‑yl)(piperidin‑4‑yl)methanone in Targeted Syntheses


Closely related bis‑piperidine methanones such as (piperidin‑1‑yl)(piperidin‑4‑yl)methanone (CAS 63214‑58‑4), (4‑fluoropiperidin‑1‑yl)(piperidin‑4‑yl)methanone (CAS 2003934‑49‑2), or (3,3‑difluoropiperidin‑1‑yl)(piperidin‑4‑yl)methanone (CAS 1892480‑74‑8) differ in the number or position of fluorine atoms, and these subtle structural variations translate into quantitatively distinct physicochemical and pharmacokinetic profiles . The gem‑difluoro substitution at the 4‑position lowers the piperidine nitrogen basicity by approximately 3 pKa units relative to the non‑fluorinated parent, increases lipophilicity by 0.3–0.5 log P units, and enhances metabolic stability (e.g., t₁/₂ 6.7 h vs. 2.1 h for non‑fluorinated piperidine) [1]. These differences directly impact membrane permeability, off‑target binding, and microsomal clearance, rendering simple substitution with non‑fluorinated or regioisomeric analogs pharmacokinetically and pharmacodynamically non‑equivalent .

Quantitative Differentiation Evidence for (4,4‑Difluoropiperidin‑1‑yl)(piperidin‑4‑yl)methanone vs. Closest Analogs


Basicity Reduction (ΔpKa ~3.14) vs. Non‑Fluorinated Piperidine Analogs Governs Pharmacokinetic Behaviour

The 4,4‑difluoro substitution reduces the conjugate acid pKa of the piperidine nitrogen by approximately 3.14 units compared with unsubstituted piperidine (pKa ~10.5 → ~7.3–8.4), as established by systematic potentiometric measurements on matched molecular pairs [1]. In contrast, the non‑fluorinated analog (piperidin‑1‑yl)(piperidin‑4‑yl)methanone exhibits a predicted pKa of ~10.05 , while the regioisomeric (3,3‑difluoropiperidin‑1‑yl)(piperidin‑4‑yl)methanone retains a higher pKa (~9.41) due to increased through‑bond distance between the basic centre and the gem‑difluoro group [1].

Physicochemical profiling Drug design ADME optimization

Intrinsic Microsomal Clearance and Metabolic Stability Improvement Conferred by 4,4‑Difluoro Substitution

In a head‑to‑head comparison of 4,4‑difluoropiperidine hydrochloride versus standard piperidine hydrochloride, the difluorinated scaffold exhibited a metabolic stability half‑life (t₁/₂) of 6.7 h compared to 2.1 h for the non‑fluorinated control, representing a 3.2‑fold enhancement in stability . This trend is corroborated by systematic intrinsic clearance (CLint) measurements across mono‑ and difluorinated piperidine series, where gem‑difluoro substitution consistently reduces oxidative metabolism by cytochrome P450 enzymes [1].

In vitro ADME Metabolic stability Lead optimization

Lipophilicity Modulation (ΔLogP +0.8–0.9) vs. Non‑Fluorinated Piperidine Increases Membrane Permeability

The 4,4‑difluoropiperidine scaffold increases lipophilicity by 0.8–0.9 log P units compared to standard piperidine HCl (LogP 1.2 vs. 0.3) . A broader class‑level analysis of mono‑ and difluorinated saturated heterocyclic amines confirms that gem‑difluoro substitution consistently elevates LogP, with the magnitude influenced by conformational preferences that are unique to the 4,4‑substitution pattern [1].

Lipophilicity Permeability Drug-likeness

Validated Pharmacological Traction: H3 Receptor Inverse Agonist Lead Compound with Sub‑Nanomolar Affinity

A derivative of the 4,4‑DFPM scaffold — (4,4‑difluoro‑piperidin‑1‑yl)‑[1‑isopropyl‑5‑(1‑isopropyl‑piperidin‑4‑yloxy)‑1H‑indol‑2‑yl]‑methanone — was selected as a lead histamine H3 receptor (H3R) inverse agonist and demonstrated a Ki of 0.30 nM at the rat recombinant H3R and a Ki of 1 nM at the human recombinant H3R, with an EC₅₀ of 2 nM in a functional GTPγ[³⁵S] binding assay [1][2]. This compound exhibited excellent pharmacokinetic properties, a good in vitro safety profile, and high efficacy in a chronic rodent model of obesity [3].

Histamine H3 receptor CNS pharmacology Obesity

Conformational Rigidity and Electronic Effects of the 4,4‑Difluoro Motif Influence Target Binding and Selectivity

The 4,4‑difluoro substitution alters the conformational equilibrium of the piperidine ring and slows N‑H inversion, as demonstrated by variable‑temperature NMR spectroscopy [1]. In the dopamine D4 receptor antagonist series, the (R)‑4,4‑difluoropiperidine scaffold conferred exceptional selectivity (>2,000‑fold vs. D1, D2, D3, and D5 receptors) and high binding affinity (Ki = 0.3 nM for compound 14a) [2]. This selectivity profile is attributed to the unique conformational preferences and electronic effects of the gem‑difluoro group, which are absent in non‑fluorinated or mono‑fluorinated piperidine analogs [1][2].

Conformational analysis Structure-based design Selectivity

Best‑Fit Research and Industrial Application Scenarios for (4,4‑Difluoropiperidin‑1‑yl)(piperidin‑4‑yl)methanone (CAS 1442474‑22‑7)


CNS Drug Discovery: Orexin and Histamine H3 Receptor Antagonist Programs

The reduced basicity (ΔpKa ~3.14 vs. non‑fluorinated piperidine) and elevated lipophilicity (LogP 1.2) of the 4,4‑DFPM scaffold directly address the physicochemical requirements for CNS penetration [1]. A lead compound incorporating this scaffold demonstrated sub‑nanomolar H3R binding (Ki = 0.30 nM) and high efficacy in a rodent obesity model, validating its use in orexin/H3‑targeted metabolic and sleep‑disorder programs [2][3].

Dopamine D4 Receptor (D4R) Selective Tool Compound Synthesis for Parkinson's Disease Research

The 4,4‑difluoro motif confers exceptional D4R subtype selectivity (>2,000‑fold over D1/D2/D3/D5) with Ki values as low as 0.3 nM, making 4,4‑DFPM the preferred core scaffold for developing chemical probes to dissect D4R signaling in L‑DOPA‑induced dyskinesia models [4]. Non‑fluorinated or mono‑fluorinated piperidine analogs lack this selectivity window, making them unsuitable for these mechanistic studies [5].

Modular Building Block for Parallel Library Synthesis and SAR Exploration

The free secondary amine on the distal piperidine ring enables rapid diversification via N‑alkylation, acylation, or sulfonylation, while the 4,4‑difluoro group provides consistent ADME benefits (metabolic stability t₁/₂ 6.7 h vs. 2.1 h for non‑fluorinated piperidine) across the resulting library . This orthogonal reactivity profile makes 4,4‑DFPM a scalable and versatile intermediate for high‑throughput medicinal chemistry workflows.

PET Tracer Development: ¹⁸F‑Radiolabeled Scaffold Assembly

The 4,4‑difluoropiperidine building block has been successfully adapted for ¹⁸F‑radiolabeling via oxidative fluorodecarboxylation, demonstrating amenability to post‑labeling amide bond formation and N‑heteroarylation [6]. This positions 4,4‑DFPM as a strategic intermediate for constructing complex, biorelevant radiolabeled scaffolds for PET imaging probe development.

Quote Request

Request a Quote for (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.